8-Iodooct-7-yn-1-ol
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Overview
Description
8-Iodooct-7-yn-1-ol: is an organic compound with the molecular formula C8H13IO and a molecular weight of 252.1 g/mol . It features an iodo-propargyl group attached to a six-carbon chain with a terminal hydroxyl group . This compound is notable for its utility in organic synthesis, particularly in nucleophilic substitution reactions due to the presence of the iodine atom, which acts as a good leaving group .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 8-Iodooct-7-yn-1-ol typically involves a two-step process starting from oct-7-yn-1-ol :
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
8-Iodooct-7-yn-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, making it a versatile intermediate in organic synthesis.
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as pyridinium chlorochromate or potassium permanganate are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst is employed.
Major Products:
Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azides, nitriles, or thiols.
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alkenes or alkanes, depending on the extent of reduction.
Scientific Research Applications
8-Iodooct-7-yn-1-ol has several applications in scientific research:
Biology: Employed in the modification of biomolecules for labeling and imaging studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Iodooct-7-yn-1-ol primarily involves its reactivity as an electrophile due to the presence of the iodine atom. The iodine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds . The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
8-Bromooct-7-yn-1-ol: Similar structure but with a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions due to the weaker leaving group ability of bromine compared to iodine.
8-Chlorooct-7-yn-1-ol: Contains a chlorine atom, which is an even weaker leaving group than bromine, making it less reactive in substitution reactions.
Oct-7-yn-1-ol: Lacks the halogen atom, making it less versatile in nucleophilic substitution reactions but still useful in other types of organic transformations.
Uniqueness:
8-Iodooct-7-yn-1-ol is unique due to the presence of the iodine atom, which significantly enhances its reactivity in nucleophilic substitution reactions compared to its bromine and chlorine analogs
Properties
IUPAC Name |
8-iodooct-7-yn-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO/c9-7-5-3-1-2-4-6-8-10/h10H,1-4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXKKINDUGWRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCC#CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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